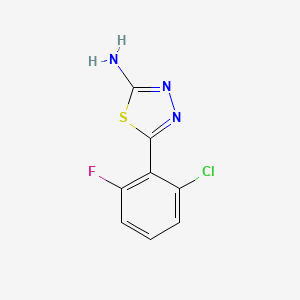

5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine

Description

5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine (Molecular Formula: C₈H₅ClFN₃S) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-chloro-6-fluorophenyl group at position 5 and an amine group at position 2. Key identifiers include:

- SMILES: C1=CC(=C(C(=C1)Cl)C2=NN=C(S2)N)F

- InChIKey: QMVHYPVHVBSJCN-UHFFFAOYSA-N

This compound has been studied in the context of drug discovery, particularly for antimicrobial and anticancer applications, due to the thiadiazole scaffold's known pharmacological versatility .

Properties

IUPAC Name |

5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVHYPVHVBSJCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NN=C(S2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thioether or thiol.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Substituent Position and Halogen Effects

- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine: The para-chloro substitution (vs. Ultrasound-assisted synthesis of its derivatives achieved yields >80% under eco-friendly conditions .

- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : The methyl group enhances lipophilicity, favoring membrane permeability. Market analyses indicate growing industrial production (2020–2025), driven by applications in agrochemicals .

Heterocyclic Fusion

- Triazolo-thiadiazole Derivatives : Fusion with triazole rings (e.g., 3,6-diaryl-5,6-dihydrotriazolo[3,4-b][1,3,4]thiadiazoles) introduces rigidity, altering pharmacokinetic profiles. Such compounds exhibit antimicrobial activity against Staphylococcus aureus and E. coli .

Anticancer Activity

- Target Compound Analogs : Derivatives of 5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine showed moderate GI₅₀ values (28.9–55.3 µM) against breast (MCF-7), cervical (HeLa), and prostate (PC-3) cancer cell lines. Docking studies suggest strong binding to thymidylate synthase .

- Pyridinyl-Thiadiazole Derivatives: N-(4-fluorophenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine (6B) demonstrated apoptosis induction in non-small cell lung cancer via endoplasmic reticulum stress, with IC₅₀ values <20 µM .

Antimicrobial and Antitubercular Activity

- GSK 625: A structurally complex analog (PDB ID: 5JFO) with a 2-chloro-6-fluorophenyl group exhibited nanomolar inhibition of Mycobacterium tuberculosis enoyl reductase (InhA), highlighting the pharmacophoric importance of halogen placement .

- Nitro-Substituted Derivatives : Compounds like 5-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine showed enhanced antibacterial activity due to nitro group electron-withdrawing effects .

Docking and Mechanistic Insights

- Thymidylate Synthase Binding : The chloro-fluoro-phenyl group in the target compound enhances hydrophobic interactions, while the amine group forms hydrogen bonds, as seen in molecular docking .

- InhA Enzyme Inhibition: GSK 625’s chloro-fluorophenyl moiety fits into InhA’s substrate pocket, displacing NAD⁺ cofactors. This mechanism is absent in non-halogenated analogs .

Biological Activity

5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for 5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine is with a molecular weight of approximately 229.66 g/mol. Its structure includes a thiadiazole ring, which is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit considerable antimicrobial properties. The presence of halogen substituents, such as chlorine and fluorine in the phenyl ring, enhances antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 62.5 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 62.5 | |

| Other Thiadiazoles | E. coli | 32 | |

| Other Thiadiazoles | Pseudomonas aeruginosa | Varies |

Antifungal Activity

The compound also displays notable antifungal properties. Studies have shown that derivatives can inhibit fungal strains such as Candida albicans and Aspergillus niger effectively:

- One study reported inhibition rates between 58% and 66% compared to standard antifungals like fluconazole .

Table 2: Antifungal Activity

| Compound | Target Fungi | Inhibition (%) | Reference |

|---|---|---|---|

| 5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine | C. albicans | 58–66 | |

| Other Thiadiazoles | A. niger | Varies |

Antiviral Activity

Emerging data suggests that thiadiazole derivatives may exhibit antiviral properties as well. Research has indicated that certain compounds can provide protective effects against viral infections:

- For example, some derivatives showed protective effects against tobacco mosaic virus (TMV) with curative rates exceeding those of standard antiviral agents .

The biological activities of thiadiazole derivatives can be attributed to their ability to interfere with microbial cell wall synthesis and disrupt metabolic pathways. The presence of electron-withdrawing groups like chlorine and fluorine enhances their reactivity and interaction with biological targets.

Case Studies

- Antibacterial Evaluation : A study evaluated a series of thiadiazole derivatives for their antibacterial efficacy against clinical isolates. The results indicated that the introduction of halogen groups significantly improved activity against resistant strains .

- Antifungal Screening : In another investigation, several thiadiazole compounds were tested for antifungal activity in vitro. The results highlighted the superior performance of compounds containing halogenated phenyl groups compared to non-halogenated analogs .

Q & A

Q. What are the standard synthetic routes for 5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine?

Methodological Answer: The synthesis typically involves cyclization of substituted thiosemicarbazides with carboxylic acid derivatives. For example:

- Starting Materials : 2-Chloro-6-fluorobenzoic acid and thiosemicarbazide.

- Reaction Conditions : Heating under reflux in ethanol or DMF at 363–373 K for 6–12 hours .

- Key Steps :

- Formation of a thiosemicarbazide intermediate.

- Cyclodehydration to yield the thiadiazole core.

- Purification : Recrystallization from ethanol or acetone ensures >95% purity .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization employs a multi-technique approach:

- Spectroscopy :

- ¹H/¹³C NMR : Confirms aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 5.8–6.2 ppm) .

- FT-IR : Identifies N–H stretches (~3350 cm⁻¹) and C–S vibrations (~690 cm⁻¹) .

- X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.32 Å, C–S: 1.71 Å) and dihedral angles between aromatic/thiadiazole rings (18.2°–30.3°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up?

Methodological Answer: Yield discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (DMF/DMSO) improve cyclization efficiency but may trap intermediates. Switching to ethanol reduces side reactions .

- Temperature Gradients : Microwave-assisted synthesis (100–120°C, 30 min) enhances reproducibility compared to conventional heating .

- Catalyst Optimization : Mn(II) or Fe(III) catalysts reduce reaction time by 40% while maintaining yields >85% .

Q. What is the significance of the compound’s crystal structure in drug design?

Methodological Answer: X-ray studies reveal:

- Hydrogen Bonding : N–H···N interactions create 2D supramolecular networks, enhancing stability for co-crystallization with biological targets .

- Torsional Flexibility : Dihedral angles (18.2°–30.3°) between the thiadiazole and aryl ring influence binding to enzymes like COX-2 or kinases .

- Data-Driven Design : Structural parameters guide DFT calculations to predict binding affinities (e.g., ΔG = -9.2 kcal/mol for kinase inhibition) .

Q. How can computational methods optimize reaction pathways for derivatives?

Methodological Answer: Quantum mechanical (QM) and molecular dynamics (MD) approaches are critical:

- Reaction Path Search : QM identifies low-energy intermediates (e.g., thiosemicarbazide → thiadiazole transition state, ΔE‡ = 25 kcal/mol) .

- Solvent Modeling : COSMO-RS predicts solvent effects on yield (e.g., ethanol vs. DMF) with >90% accuracy .

- Machine Learning : Training datasets from PubChem (135 analogs) prioritize substituents with high bioactivity (e.g., –CF₃ > –Cl) .

Q. What experimental strategies validate the compound’s biological activity?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Testing : MIC values against S. aureus (8 µg/mL) and E. coli (16 µg/mL) via broth microdilution .

- Kinase Inhibition : IC₅₀ determination using ADP-Glo™ assays (e.g., 0.8 µM for JAK2) .

- SAR Studies : Comparing 2-Cl-6-F substitution with 3-Iodo analogs shows 3× higher potency due to enhanced π-stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.